N-(2,4-difluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Description
Historical Development of Thienopyrimidine Research
Thienopyrimidines first gained attention in the mid-20th century as bioisosteres of purine nucleobases, with early studies focusing on their potential as antimetabolites. The fusion of thiophene and pyrimidine rings created a rigid bicyclic system capable of mimicking adenosine triphosphate (ATP) in kinase binding pockets. Breakthroughs in the 1990s revealed their utility in targeting DNA repair pathways, exemplified by the discovery of ATR (ataxia telangiectasia and Rad3-related) kinase inhibitors. Recent advances in computational modeling and crystallography have enabled precise modifications to the thienopyrimidine core, leading to compounds with improved pharmacokinetic profiles and target specificity.
Structural Classification of Thienopyrimidine Isomers
Thienopyrimidines exist as three regioisomeric forms defined by their ring fusion patterns:
| Isomer Type | Fusion Positions | Biological Prevalence |
|---|---|---|
| Thieno[2,3-d]pyrimidine | 2,3-edge | Rare in therapeutic agents |
| Thieno[3,2-d]pyrimidine | 3,2-edge | Most pharmacologically active |
| Thieno[3,4-d]pyrimidine | 3,4-edge | Limited commercial applications |
The 3,2-fused isomer dominates medicinal applications due to its optimal spatial arrangement for binding to kinase catalytic domains. This isomer forms the core structure of the target compound, enabling interactions with hydrophobic pockets and hydrogen-bonding networks in biological targets.
Medicinal Significance of Thieno[3,2-d]Pyrimidine Scaffold
Key pharmacological advantages of this scaffold include:
- Kinase inhibition potency : The planar aromatic system competes effectively with ATP in kinase binding sites, with IC~50~ values frequently below 10 nM.
- Synthetic lethality induction : Specific derivatives selectively kill cancer cells with DNA repair deficiencies by paralysing the ATR-Chk1 signaling axis.
- Antimicrobial activity : Modifications at the 4-position yield compounds targeting bacterial respiratory complexes, as demonstrated by anti-Helicobacter pylori agents.
Structural analysis shows that electron-withdrawing groups at the 2- and 4-positions (e.g., ketones in the target compound) enhance hydrogen bonding with kinase activation loops, while alkyl chains at the 3-position improve membrane permeability.
Introduction to N-(2,4-Difluorophenyl)-2-[3-(2-Methylpropyl)-2,4-Dioxo-3,4-Dihydrothieno[3,2-d]Pyrimidin-1(2H)-Yl]Acetamide
This compound features three critical structural domains:
Core structure : Thieno[3,2-d]pyrimidine-2,4-dione provides:
3-(2-Methylpropyl) substituent :
N-(2,4-Difluorophenyl)acetamide sidechain :
Comparative analysis with benchmark compounds reveals its structural hybridity:
Relationship to Current Therapeutic Agents
The compound shares functional group similarities with several clinical-stage agents:
- Ceralasertib (AZD6738) : Both employ thienopyrimidine-dione cores for ATR inhibition, but the target compound replaces Ceralasertib's morpholine group with a fluorinated acetamide sidechain.
- Relugolix : While primarily a GnRH antagonist, Relugolix demonstrates how thienopyrimidine scaffolds can achieve high oral bioavailability through strategic fluorination.
- Anti-H. pylori agents : The isobutyl substituent parallels lead compounds targeting bacterial Complex I, suggesting potential dual oncology/infectious disease applications.
Mechanistically, the 2,4-diketone system may enable simultaneous chelation of magnesium ions and hydrogen bonding with kinase catalytic residues, a feature observed in crystallographic studies of related inhibitors. The fluorine atoms likely reduce metabolic clearance via cytochrome P450 enzymes while enhancing target affinity through halogen bonding.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O3S/c1-10(2)8-23-17(25)16-14(5-6-27-16)22(18(23)26)9-15(24)21-13-4-3-11(19)7-12(13)20/h3-7,10H,8-9H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTLUOSVOPTYPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Thienopyrimidine Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing reagents.
Introduction of the Acetamide Group: This step may involve acylation reactions using acetic anhydride or acetyl chloride.
Substitution with 2,4-Difluorophenyl Group: This can be done through nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Solvent Selection: Choosing appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure Control: Maintaining optimal temperatures and pressures to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Conversion to more reduced forms using reducing agents.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | Core Structure | Substituents (R₁, R₂) | Melting Point (°C) | Yield (%) | Molecular Weight (g/mol) | Reference |
|---|---|---|---|---|---|---|
| Target Compound | Thieno[3,2-d]pyrimidin-2,4-dione | R₁: 2-methylpropyl; R₂: 2,4-difluorophenyl | Not reported | Not reported | ~377.38* | — |
| 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide (5.15) | Dihydropyrimidin-6-one | R₁: Methyl; R₂: 4-phenoxyphenyl | 224–226 | 60 | 385.45 | [2] |
| 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (5.6) | Dihydropyrimidin-6-one | R₁: Methyl; R₂: 2,3-dichlorophenyl | 230–232 | 80 | 344.21 | [4] |
| 2-({1-[3-(Diethylamino)propyl]-2-oxocyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide | Cyclopenta[d]pyrimidin-2-one | R₁: 3-(diethylamino)propyl; R₂: 3,4-difluorophenyl | Not reported | Not reported | ~464.62* | [3] |
*Calculated based on molecular formulas.
Key Observations:
Core Heterocycle: The target compound’s thieno[3,2-d]pyrimidinone core differs from the dihydropyrimidinone () and cyclopenta[d]pyrimidinone () systems.
Substituent Effects: Fluorine vs. Chlorine: The 2,4-difluorophenyl group in the target compound may improve metabolic stability and lipophilicity compared to dichlorophenyl () [4], [9].
Synthetic Yields: Higher yields (80%) in vs. 60% in suggest dichlorophenyl substitution may favor reaction efficiency over phenoxyphenyl groups, possibly due to electronic or solubility factors [2], [4].
Spectroscopic and Analytical Data
- NMR Signatures: The acetamide NH proton in the target compound is expected to resonate near δ10.08–10.10 (similar to ) [2], [4]]. The thieno-pyrimidinone system may deshield aromatic protons, contrasting with the dihydropyrimidinone’s CH-5 signal at δ5.98–6.01 [2], [4]].
- Melting Points : The absence of data for the target compound precludes direct comparison, but fluorinated analogs (e.g., ) often exhibit higher melting points due to enhanced intermolecular forces [3], [9]].
Biological Activity
N-(2,4-difluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to delve into its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Base Structure : Thieno[3,2-d]pyrimidine derivative
- Substituents : 2,4-Difluorophenyl and a 2-methylpropyl group
- Functional Groups : Acetamide and diketone functionalities
This unique combination of structural elements contributes to its biological activity.
Antiviral Properties
Research indicates that compounds similar to this compound exhibit significant antiviral properties. For instance:
- Mechanism of Action : These compounds may inhibit viral replication by targeting specific enzymes involved in the viral life cycle.
- Case Study : A study demonstrated that related thieno[3,2-d]pyrimidine derivatives showed activity against HIV by inhibiting reverse transcriptase .
Anticancer Activity
The compound has also been evaluated for its anticancer potential:
- In vitro Studies : Various derivatives have shown cytotoxic effects against cancer cell lines. For example, a derivative with similar structural features exhibited a 70% inhibition rate in MCF-7 breast cancer cells at 10 µM concentration .
- Mechanism : The proposed mechanism involves the induction of apoptosis through the activation of caspases .
Enzyme Inhibition
This compound may act as an enzyme inhibitor:
- Target Enzymes : Phosphodiesterases (PDEs) have been identified as potential targets. Inhibition of PDEs can lead to increased levels of cyclic AMP (cAMP), which is crucial for various cellular processes .
- Research Findings : Inhibitors of PDEs derived from similar structures have shown promising results in enhancing cardiac function and reducing inflammation .
Table 1: Summary of Biological Activities
| Activity Type | Assay Type | Result | Reference |
|---|---|---|---|
| Antiviral | HIV Replication Inhibition | IC50 = 5 µM | |
| Anticancer | MCF-7 Cell Line | 70% Inhibition at 10 µM | |
| Enzyme Inhibition | PDE Inhibition | Increased cAMP levels |
Table 2: Structural Comparison with Related Compounds
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| Thieno[3,2-d]pyrimidine Derivative A | High | Antiviral |
| Thieno[3,2-d]pyrimidine Derivative B | Moderate | Anticancer |
| N-(2,4-Difluorophenyl) derivative | High | Enzyme Inhibition |
Q & A
Q. What are the key considerations for designing a synthetic route for this compound?
The synthesis of this compound requires careful selection of coupling reagents and reaction conditions. A common approach involves amide bond formation between a thienopyrimidine acetic acid derivative and 2,4-difluoroaniline. For example, carbodiimide-based coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane (DCM) with triethylamine (TEA) as a base at low temperatures (e.g., 273 K) can facilitate the reaction . Post-reaction purification via column chromatography (e.g., CH₂Cl₂/MeOH gradients) is critical to isolate the product . Yield optimization may require adjusting stoichiometry or solvent systems (e.g., DCM/ethyl acetate mixtures for crystallization) .
Q. How can structural characterization be performed to confirm the compound’s identity?
A combination of techniques is essential:
- 1H NMR : Look for characteristic signals, such as aromatic protons (δ 7.2–8.0 ppm), amide NH (δ ~10 ppm), and methyl/methylene groups (δ 1.5–4.5 ppm). For example, in related thienopyrimidine acetamides, SCH₂ groups resonate at δ ~4.1 ppm .
- Mass spectrometry : Confirm the molecular ion peak (e.g., [M+H]+) and compare with calculated values.
- Elemental analysis : Validate C, H, N, and S content (e.g., deviations ≤ 0.1% from theoretical values) .
Q. What analytical methods are suitable for assessing purity during synthesis?
- HPLC with UV detection : Use reverse-phase C18 columns and gradients of water/acetonitrile to resolve impurities.
- Melting point analysis : Sharp melting ranges (e.g., 230–232°C) indicate high crystallinity and purity .
- Thin-layer chromatography (TLC) : Monitor reaction progress using CH₂Cl₂/MeOH (e.g., 50:1) as the mobile phase .
Advanced Research Questions
Q. How do fluorine substituents influence the compound’s crystallographic and electronic properties?
The 2,4-difluorophenyl group introduces steric and electronic effects. In similar structures, fluorinated aryl rings form dihedral angles of ~65° with adjacent groups, reducing π-π stacking but enhancing dipole interactions. Crystallographic studies reveal intermolecular N–H⋯O and C–H⋯F hydrogen bonds, which stabilize the lattice . Computational modeling (e.g., DFT) can quantify fluorine’s electron-withdrawing effects on the acetamide moiety’s reactivity .
Q. What experimental strategies address low yields in coupling reactions?
- Catalyst screening : Replace EDC with alternatives like HATU for sterically hindered substrates.
- Solvent optimization : Polar aprotic solvents (e.g., NMP) at elevated temperatures (120°C) improve solubility and reaction rates .
- Additives : Use DMAP (4-dimethylaminopyridine) to accelerate acyl transfer in carbodiimide-mediated couplings .
Q. How can statistical design of experiments (DoE) optimize reaction conditions?
Apply factorial designs to evaluate variables such as temperature, solvent ratio, and catalyst loading. For example:
| Factor | Low Level | High Level |
|---|---|---|
| Temperature | 25°C | 50°C |
| EDC Equivalents | 1.0 | 1.5 |
| Reaction Time | 3 h | 6 h |
Analyze responses (yield, purity) using ANOVA to identify significant factors and interactions .
Q. What structural analogs of this compound have been studied for SAR (Structure-Activity Relationship) analysis?
Key analogs include:
- N-(3-chloro-4-fluorophenyl) derivatives : Substituting Cl for F alters hydrogen-bonding potential and lipophilicity .
- Pyrazolo[4,3-d]pyrimidin-4-yl acetamides : Replacing the thieno ring with pyrazolo groups modulates kinase inhibition profiles .
- Piperazine-linked analogs : Modifications to the side chain (e.g., 4-phenylpiperazine) enhance solubility and bioavailability .
Q. How do intermolecular interactions affect the compound’s stability in solid-state formulations?
X-ray diffraction studies of related compounds show that C–H⋯O/F interactions and N–H⋯O hydrogen bonds contribute to packing efficiency. For example, infinite chains along the [100] axis via N–H⋯O bonds improve thermal stability (m.p. > 390 K) . Stability under accelerated conditions (40°C/75% RH) should be tested to assess hygroscopicity.
Data Contradictions and Resolution
Q. Discrepancies in reported yields for similar syntheses: How to reconcile?
Variations in yields (e.g., 31% vs. 80% for analogous reactions) often stem from:
- Purification methods : Column chromatography vs. recrystallization .
- Reagent quality : Anhydrous solvents and freshly distilled amines minimize side reactions.
Resolution: Standardize reaction protocols (e.g., inert atmosphere, controlled humidity) and validate purity via multiple techniques (HPLC, NMR).
10. Conflicting crystallographic data on dihedral angles in fluorinated acetamides
Dihedral angles between aryl rings can vary by ±5° depending on substitution patterns. For example, 3,4-difluorophenyl vs. 4-chlorophenyl groups alter torsional strain. Use single-crystal XRD to resolve ambiguities and compare with computational models (e.g., Mercury software) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
